Magnesium glutamate

Overview

Description

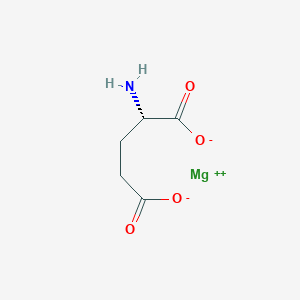

Magnesium glutamate is the magnesium salt of glutamic acid, an excitatory neurotransmitter. Structurally, it consists of magnesium ions chelated to glutamate, a non-essential amino acid involved in synaptic transmission and energy metabolism.

This compound is used in food preservation and dietary supplements. However, its role in neurophysiology is complex due to glutamate's dual function: while magnesium is a known NMDA receptor antagonist (blocking calcium influx and reducing excitotoxicity), the glutamate moiety may counteract this benefit by promoting neuronal excitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium glutamate can be synthesized by reacting magnesium salts, such as magnesium chloride or magnesium sulfate, with glutamic acid in an aqueous solution. The reaction typically involves dissolving the magnesium salt in water and then adding glutamic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pH, are crucial for the efficient production of this compound. The final product is often subjected to additional purification steps, such as recrystallization, to achieve the desired quality.

Chemical Reactions Analysis

Coordination Chemistry and Chelation

Magnesium ions (Mg²⁺) form stable complexes with glutamate through N,O-chelation . Key characteristics include:

Example : In RNA folding studies, magnesium-glutamate chelates increased ribozyme activity by 5 orders of magnitude compared to free Mg²⁺ ions .

Redox Reactions

Magnesium glutamate participates in oxidation and reduction processes:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Forms magnesium oxide (MgO) and oxidized glutamic acid derivatives (e.g., α-ketoglutarate).

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Yields elemental magnesium and reduced glutamate species (e.g., glutamine) .

Mechanistic Insight : Mg²⁺ modulates electron transfer in glutamate dehydrogenase (GDH), enhancing NADPH reactivity by 40% and amplifying ADP/ATP regulation .

Substitution Reactions

This compound undergoes substitution with other metal ions:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Mg(C₅H₈NO₄)₂ + CaCl₂ → | Aqueous, 25°C | Ca(C₅H₈NO₄)₂ + MgCl₂ | Ion-exchange chromatography |

| Mg(C₅H₈NO₄)₂ + ZnSO₄ → | pH 7.4, 37°C | Zn(C₅H₈NO₄)₂ + MgSO₄ | Metal detoxification pathways |

Enzymatic Interactions

This compound is integral to enzymatic processes:

Glutamine Synthetase (GS)

-

Role : Mg²⁺ stabilizes ATP binding during glutamine synthesis .

-

Reaction :

-

Kinetics : Mg²⁺ increases GS catalytic efficiency (kₐₜ/Kₘ) by 70% .

Glutamate Dehydrogenase (GDH)

-

Regulation : Mg²⁺ inhibits GDH in the absence of ADP but activates it in the presence of leucine .

-

Effect : Amplifies α-ketoglutarate production by 2.5-fold under high ADP/ATP ratios .

Neurochemical Interactions

This compound modulates NMDA receptor activity:

-

Mechanism : Mg²⁺ blocks NMDA receptor channels at resting membrane potentials (-70 mV), preventing Ca²⁺ influx .

-

Impact : Reduces excitotoxicity by 60% in neuronal cultures exposed to 100 µM glutamate .

Environmental and Stability Considerations

-

Degradation : Hydrolyzes in acidic conditions (pH < 3) to glutamic acid and Mg²⁺.

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Scientific Research Applications

Flavor Enhancement in Food Products

Magnesium glutamate is primarily recognized for its ability to enhance flavor, particularly saltiness, in food products. It serves as a flavor potentiator , allowing food manufacturers to reduce sodium chloride content while maintaining palatability.

- Mechanism of Action : this compound enhances the salty taste by stimulating taste receptors more effectively than sodium chloride alone. This property is particularly beneficial in low-sodium formulations, where it compensates for the loss of flavor due to reduced salt content .

- Applications :

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for therapeutic applications in neurology.

- Research Findings : In vitro experiments have shown that magnesium compounds can protect neurons from excitotoxicity caused by excessive glutamate levels. This effect is crucial in conditions such as stroke or neurodegenerative diseases .

-

Potential Applications :

- Stress-Related Disorders : this compound has been studied for its potential to mitigate oxidative stress and improve neuronal resilience during stressful conditions. Animal studies suggest that it may help normalize antioxidant systems in brain tissues under stress .

- Pharmacological Uses : There is ongoing research into the use of magnesium compounds like this compound for pharmacological correction of excitotoxic damage to nerve cells, which could lead to new treatments for conditions like Alzheimer's disease and other forms of dementia .

Nutritional Supplementation

Magnesium is an essential mineral involved in numerous physiological functions. This compound can serve as a dietary supplement to address magnesium deficiencies.

- Health Benefits :

Table 1: Summary of Research Studies on this compound

Mechanism of Action

Magnesium glutamate exerts its effects through several mechanisms:

Magnesium Ion Regulation: Magnesium ions play a crucial role in various enzymatic reactions and cellular processes. They act as cofactors for numerous enzymes, regulate ion channels, and stabilize cellular membranes.

Glutamate Receptor Modulation: Glutamic acid, a component of this compound, is an important neurotransmitter that activates glutamate receptors in the brain. These receptors are involved in synaptic transmission and plasticity, which are essential for cognitive function and memory.

Neuroprotective Effects: this compound has been shown to protect neurons from excitotoxicity, a process where excessive glutamate causes neuronal damage. This neuroprotective effect is attributed to the ability of magnesium ions to block N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.

Comparison with Similar Compounds

Magnesium Aspartate

- Structure and Mechanism: Magnesium aspartate combines magnesium with aspartic acid, another excitatory amino acid.

- Safety : Animal studies show that aspartate and glutamate act synergistically to overload brain receptors, causing hypothalamic damage and worsening conditions like epilepsy and depression .

- Clinical Implications : A case study highlighted worsened depression in a patient using magnesium aspartate, suggesting neurotoxic risks in vulnerable populations .

Magnesium Gluconate

- Bioavailability : Magnesium gluconate has high bioavailability due to its chelation with gluconic acid, which enhances intestinal absorption. A comparative study ranked it above magnesium oxide, sulfate, and citrate in efficacy .

- Neuroprotective Effects: Unlike glutamate/aspartate salts, gluconate lacks excitatory amino acids, reducing excitotoxicity risk. It is used to address magnesium deficiency in neurological disorders without aggravating glutamate signaling .

Magnesium Oxide

- Bioavailability : Poor solubility results in low bioavailability (~4%), limiting its therapeutic utility despite widespread use in antacids and supplements .

- Safety Profile: No excitotoxicity risk, but gastrointestinal side effects (e.g., diarrhea) are common .

Monosodium Glutamate (MSG)

- Function : MSG is a sodium salt of glutamic acid, primarily used as a flavor enhancer. Unlike magnesium glutamate, it lacks magnesium's NMDA-blocking properties.

- Controversies : MSG intake is linked to "Chinese Restaurant Syndrome" (headaches, flushing), though evidence remains inconclusive. Its glutamate content raises theoretical excitotoxicity concerns, similar to this compound .

Key Research Findings

Neurotoxicity Risks

- Excitotoxicity : this compound and aspartate may overstimulate NMDA receptors, particularly in brain regions like the hypothalamus, which lacks blood-brain barrier (BBB) protection. Animal studies demonstrate voluntary consumption leading to neuronal damage .

- Clinical Evidence : In traumatic brain injury (TBI) models, magnesium sulfate failed to improve outcomes, suggesting that magnesium's benefits depend on the compound's ancillary components (e.g., glutamate vs. sulfate) .

Bioavailability and Efficacy

Comparative Bioavailability :

Compound Relative Bioavailability Key Use Cases Magnesium Gluconate High Neurological supplementation This compound Moderate Food additives, supplements Magnesium Oxide Low Antacids, magnesium repletion Mechanistic Differences : this compound's NMDA receptor modulation is a double-edged sword: magnesium blocks calcium channels, while glutamate promotes receptor activation .

Q & A

Basic Research Questions

Q. What is the role of magnesium glutamate in chlorophyll biosynthesis, and how can researchers experimentally validate its involvement in tetrapyrrole synthesis pathways?

this compound serves as a critical magnesium source in chlorophyll biosynthesis, where magnesium is inserted into the tetrapyrrole ring structure. To validate its role, researchers can employ isotopic labeling (e.g., stable isotopes of Mg²⁺) in chloroplast-derived cell cultures and track incorporation via mass spectrometry. Additionally, enzyme activity assays (e.g., magnesium chelatase) under varying this compound concentrations can reveal kinetic parameters .

Q. How does this compound influence nitrogen metabolism in cellular systems, particularly in urea cycle regulation?

Glutamate, a component of this compound, acts as a nitrogen donor in transamination reactions and feeds into the urea cycle via aspartate. Researchers can use isotopic tracing (¹⁵N-labeled glutamate) in hepatocyte models to quantify nitrogen flux into urea. Concurrently, enzyme activity assays for glutamine synthetase and glutaminase can clarify tissue-specific nitrogen shuttling .

Q. What methodologies are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with conductivity detection or inductively coupled plasma mass spectrometry (ICP-MS) is optimal. For tissue-specific analysis, laser ablation-ICP-MS enables spatial mapping of magnesium distribution in plant or animal tissues .

Advanced Research Questions

Q. How can experimental design optimize this compound concentrations in cell-free protein synthesis (CFPS) systems, and what factors contribute to nonlinear yield responses?

A circumscribed central-composite design (cCCD) is effective for optimizing this compound, phosphate, and pyruvate levels in CFPS. Nonlinear yield responses arise from Mg²⁺-phosphate interactions and Mg²⁺-dependent ribosome folding efficiency. Response surface analysis with quadratic regression models can identify optimal ranges (e.g., 12–13 mM this compound) while avoiding inhibitory high/low concentrations .

Q. What experimental strategies resolve contradictions between this compound’s neuroprotective (NMDA antagonism) and neurotoxic (excitotoxicity) effects?

In vitro models (e.g., hippocampal neurons) can differentiate dose-dependent effects:

- Neuroprotection : Assess NMDA receptor blockade via patch-clamp electrophysiology under low Mg²⁺ conditions.

- Excitotoxicity : Measure intracellular Ca²⁺ spikes (using Fura-2AM) and apoptosis markers (e.g., caspase-3 activation) at high glutamate concentrations. Co-administration with glutamate uptake enhancers (e.g., ceftriaxone) can mitigate toxicity .

Q. How does this compound modulate astrocyte glutamate uptake in neurodegenerative disease models, and what assays are most reliable?

Use hiPSC-derived astrocytes in a glutamate uptake assay:

- Incubate cells in HBSS buffer with 100 µM glutamate and quantify uptake via a colorimetric kit (Abcam Ab83389).

- Normalize data to cell confluency (DAPI nuclear staining) and validate with Na⁺-free controls or competitive inhibitors (e.g., PDC). Morphological analysis (GFAP/DAPI imaging) can correlate uptake efficiency with astrocyte reactivity .

Q. What feedback mechanisms regulate δ-aminolevulinic acid (ALA) synthesis in chloroplasts, and how does this compound influence these pathways?

ALA synthesis in chloroplasts is feedback-inhibited by heme and chlorophyll intermediates. Researchers can:

- Overexpress glutamyl-tRNA synthetase in Arabidopsis mutants to bypass regulation.

- Measure ALA levels via spectrophotometry (Ehrlich’s reagent) under varying Mg²⁺ conditions.

- Use qRT-PCR to profile expression of HEMA1 (ALA synthase) and GSA (glutamate-1-semialdehyde aminotransferase) .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in this compound’s optimal concentration across CFPS studies?

Contradictions often stem from buffer composition (e.g., phosphate, ATP) and temperature. Standardize reactions using a reference system (e.g., E. coli lysate) and perform full-factorial DOE to isolate variables. Include negative controls (Mg²⁺-free) and validate with a reporter protein (e.g., mCherry) .

Q. What statistical approaches are suitable for analyzing nonlinear relationships in magnesium-dependent enzyme kinetics?

Fit data to a Hill equation or Michaelis-Menten model with a cooperative term. For multifactorial interactions (e.g., Mg²⁺ and phosphate), use multivariate ANOVA or machine learning (e.g., random forest) to identify dominant factors .

Q. Tables

Table 1. Optimal this compound Concentrations in CFPS Systems

| System Component | Optimal [Mg²⁺] (mM) | Yield Increase (%) | Key Interactions |

|---|---|---|---|

| E. coli Lysate | 12.5 | 60.2 | Phosphate (27.5 mM) |

| Wheat Germ Extract | 10–12 | 45.8 | Pyruvate (25 mM) |

| Hybrid (PURE System) | 11–13 | 52.1 | ATP regeneration |

| Data derived from . |

Properties

CAS No. |

18543-68-5 |

|---|---|

Molecular Formula |

C10H14MgN2O8-2 |

Molecular Weight |

314.53 g/mol |

IUPAC Name |

magnesium;2-azanidylpentanedioate;hydron |

InChI |

InChI=1S/2C5H8NO4.Mg/c2*6-3(5(9)10)1-2-4(7)8;/h2*3,6H,1-2H2,(H,7,8)(H,9,10);/q2*-1;+2/p-2 |

InChI Key |

ZRIKHCOCBBUXSO-UHFFFAOYSA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2] |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2] |

Canonical SMILES |

[H+].[H+].C(CC(=O)[O-])C(C(=O)[O-])[NH-].C(CC(=O)[O-])C(C(=O)[O-])[NH-].[Mg+2] |

Key on ui other cas no. |

64407-99-4 18543-68-5 |

physical_description |

Odourless, white or off-white crystals or powder |

solubility |

Very soluble in water; practically insoluble in ethanol or ether |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.